molecular formula C20H24N2O6 B322899 N,N'-bis(2,5-dimethoxyphenyl)butanediamide

N,N'-bis(2,5-dimethoxyphenyl)butanediamide

Cat. No.: B322899
M. Wt: 388.4 g/mol
InChI Key: FOAHXHFSIKYMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis(2,5-dimethoxyphenyl)succinamide is an organic compound with the molecular formula C20H24N2O6 It is a derivative of succinamide, where the hydrogen atoms on the nitrogen atoms are replaced by 2,5-dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,5-dimethoxyphenyl)succinamide typically involves the reaction of succinic anhydride with 2,5-dimethoxyaniline. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(2,5-dimethoxyphenyl)succinamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,5-dimethoxyphenyl)succinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,N’-bis(2,5-dimethoxyphenyl)succinamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-bis(2,5-dimethoxyphenyl)succinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2,4-dimethoxyphenyl)succinamide
  • N,N’-bis(3,5-dimethoxyphenyl)succinamide
  • N,N’-bis(2,5-dimethylphenyl)succinamide

Uniqueness

N,N’-bis(2,5-dimethoxyphenyl)succinamide is unique due to the presence of methoxy groups at the 2 and 5 positions of the phenyl rings. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and interactions with molecular targets. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H24N2O6

Molecular Weight

388.4 g/mol

IUPAC Name

N,N//'-bis(2,5-dimethoxyphenyl)butanediamide

InChI

InChI=1S/C20H24N2O6/c1-25-13-5-7-17(27-3)15(11-13)21-19(23)9-10-20(24)22-16-12-14(26-2)6-8-18(16)28-4/h5-8,11-12H,9-10H2,1-4H3,(H,21,23)(H,22,24)

InChI Key

FOAHXHFSIKYMAX-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCC(=O)NC2=C(C=CC(=C2)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCC(=O)NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.